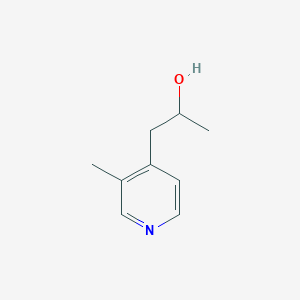

1-(3-Methylpyridin-4-yl)propan-2-ol

Description

Overview of Pyridine (B92270) Scaffold in Contemporary Organic Synthesis and Chemical Research

The pyridine scaffold, a heterocyclic aromatic compound structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom, is a cornerstone of modern organic chemistry. wikipedia.orgbyjus.com This structural motif is not merely a synthetic curiosity; it is a privileged scaffold found in a vast array of important molecules, from pharmaceuticals and agrochemicals to functional materials. wikipedia.orgontosight.ai The pyridine ring is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. taylorandfrancis.com Its prevalence is also notable in the natural world, forming the core of essential compounds like niacin and pyridoxine (B80251) (forms of vitamin B) and various alkaloids. taylorandfrancis.com

The unique properties of the pyridine ring, such as its basicity stemming from the lone pair of electrons on the nitrogen atom and its aromaticity, make it a versatile component in synthesis. byjus.comnumberanalytics.com It can act as a weak base, a ligand in coordination chemistry, and a versatile solvent. wikipedia.orgbyjus.comnumberanalytics.com The reactivity of the pyridine ring can be finely tuned through the introduction of various substituents, allowing chemists to modulate the electronic properties and steric environment of the molecule. ontosight.ai

Importance of Substituted Pyridine Secondary Alcohols as Versatile Chemical Building Blocks

When a secondary alcohol functional group is introduced onto a substituted pyridine ring, the resulting molecule becomes a highly versatile chemical building block. Secondary alcohols, where the hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms, are a crucial functional group in medicinal chemistry and organic synthesis. fiveable.menumberanalytics.com The presence of the hydroxyl group can significantly influence a molecule's properties, including its solubility, stability, and its ability to interact with biological targets through hydrogen bonding. numberanalytics.comnumberanalytics.com

In the context of drug design, the secondary alcohol group can serve as a handle for further chemical modifications, allowing for the optimization of a compound's pharmacological profile. numberanalytics.com Chiral secondary alcohols, in particular, are of immense interest as they are used in the production of drugs with high enantiomeric purity. researchgate.net The combination of the reactive and modifiable secondary alcohol with the influential pyridine scaffold creates a molecule with significant potential for the synthesis of complex and biologically active compounds.

Structural Characteristics and Chemical Context of 1-(3-Methylpyridin-4-yl)propan-2-ol

The subject of this article, this compound, is a specific example of a substituted pyridine secondary alcohol. Its structure consists of a pyridine ring substituted at the 3-position with a methyl group. Attached to the 4-position of this pyridine ring is a propan-2-ol group. This secondary alcohol has the hydroxyl group on the second carbon of the three-carbon propyl chain.

While detailed, peer-reviewed research on this specific compound is not widely available in public literature, we can infer its basic properties from its constituent parts. The presence of the 3-methylpyridine (B133936) moiety and the secondary alcohol functional group defines its chemical character.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 1341399-98-1 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

Data inferred from isomeric compounds and supplier information. bldpharm.com

Academic Research Landscape and Objectives of the Comprehensive Outline

The academic research landscape for pyridine derivatives is vast and continually expanding, driven by their proven utility in drug discovery and materials science. The synthesis of novel substituted pyridines and the exploration of their properties and applications are active areas of investigation. This comprehensive outline aims to provide a focused and scientifically grounded overview of this compound, drawing upon the established chemical principles of its structural components. The objective is to present a clear picture of its chemical identity and significance as a member of the pyridine-containing secondary alcohol family, while strictly adhering to the available factual information.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(3-methylpyridin-4-yl)propan-2-ol |

InChI |

InChI=1S/C9H13NO/c1-7-6-10-4-3-9(7)5-8(2)11/h3-4,6,8,11H,5H2,1-2H3 |

InChI Key |

BSVYEKUXRIJSMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)CC(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methylpyridin 4 Yl Propan 2 Ol

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often by forming the key carbon-carbon or carbon-oxygen bonds on a pre-existing pyridine (B92270) core.

Reductive Strategies for Carbonyl Precursors of Pyridine Derivatives

A prominent strategy for the synthesis of 1-(3-Methylpyridin-4-yl)propan-2-ol involves the reduction of a suitable carbonyl precursor, namely 1-(3-methylpyridin-4-yl)propan-2-one (B13535348). This approach benefits from the wide availability of methods for the reduction of ketones to secondary alcohols.

The reduction can be achieved using various reducing agents, with the choice of reagent influencing the stereoselectivity and functional group tolerance of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). quimicaorganica.orgnih.gov While LiAlH₄ is a powerful reducing agent, NaBH₄ offers greater chemoselectivity, often being preferred when other reducible functional groups are present in the molecule. nih.gov

For instance, the reduction of a ketone precursor can be carried out using sodium borohydride in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The reaction typically proceeds with high yield to afford the desired secondary alcohol.

| Precursor | Reagent | Solvent | Product |

| 1-(3-methylpyridin-4-yl)propan-2-one | NaBH₄ | Methanol | This compound |

| 1-(3-methylpyridin-4-yl)propan-2-one | LiAlH₄ | Diethyl ether | This compound |

Recent advancements have also explored catalytic transfer hydrogenation as a milder and more sustainable alternative to metal hydrides. rsc.org

Nucleophilic Addition Reactions to Pyridine Carbaldehydes or Ketones

Another direct approach involves the nucleophilic addition of a methyl group equivalent to 3-methylpyridine-4-carbaldehyde. Organometallic reagents such as methylmagnesium bromide (a Grignard reagent) or methyllithium (B1224462) are well-suited for this transformation. youtube.comchemicalbook.com

The reaction involves the attack of the nucleophilic methyl group on the electrophilic carbonyl carbon of the aldehyde, followed by an aqueous workup to protonate the resulting alkoxide and yield the secondary alcohol. The reactivity of aldehydes makes them excellent substrates for such additions. learncbse.in

| Pyridine Precursor | Nucleophile | Solvent | Product |

| 3-Methylpyridine-4-carbaldehyde | CH₃MgBr | Diethyl ether/THF | This compound |

| 3-Methylpyridine-4-carbaldehyde | CH₃Li | Diethyl ether | This compound |

It is important to control the reaction conditions, such as temperature, to avoid side reactions. The basicity of the organometallic reagents can also lead to deprotonation at the benzylic position of the 3-methyl group, although the addition to the carbonyl is generally faster.

Multi-Step Synthetic Routes from Readily Available Pyridine Intermediates

Multi-step syntheses offer flexibility in the introduction of substituents and the construction of the target molecule from more readily available starting materials.

Alkylation and Arylation Reactions Involving Pyridine Moieties

Alkylation of a suitable pyridine derivative can be a viable route. For example, starting with 3,4-dimethylpyridine, one could envision a selective functionalization of one of the methyl groups. The hydrogens on the methyl groups of alkylpyridines exhibit acidity, with those at the 2- and 4-positions being more acidic than at the 3-position. pearson.com Deprotonation with a strong base like lithium diisopropylamide (LDA) would generate a nucleophilic carbanion that can react with an electrophile like acetaldehyde.

This approach, however, can be challenging due to regioselectivity issues and the potential for over-alkylation. The use of directing groups or specific catalysts can help to control the position of alkylation. youtube.comrsc.org

Functional Group Interconversions on the Propanol (B110389) Side Chain

A synthetic strategy could involve the construction of a different side chain on the pyridine ring, followed by its conversion to the desired propan-2-ol moiety. For instance, one could start with a pyridine derivative containing a propyne (B1212725) or propene side chain and then perform hydration or hydroboration-oxidation to introduce the hydroxyl group at the C2 position of the side chain.

Common functional group interconversions that could be employed include:

Hydration of an alkyne: A 4-(prop-1-yn-1-yl)-3-methylpyridine could be hydrated using acid and a mercury catalyst (oxymercuration-demercuration) or via hydroboration-oxidation to yield the corresponding ketone, which can then be reduced.

Hydroboration-oxidation of an alkene: A 4-allyl-3-methylpyridine could undergo hydroboration-oxidation to yield the primary alcohol, 3-(3-methylpyridin-4-yl)propan-1-ol. To obtain the secondary alcohol, one would need to start with a different alkene isomer or employ a Wacker-type oxidation.

These interconversions are powerful tools in organic synthesis, allowing for the strategic manipulation of molecular structure. ub.edu

Transformations of Halogenated or Substituted Pyridine Precursors

Halogenated pyridines are versatile intermediates in organic synthesis, as the halogen atom can be readily displaced by nucleophiles or participate in cross-coupling reactions. nih.govchemrxiv.orgchemrxiv.orgyoutube.com A plausible route to this compound could start from 4-halo-3-methylpyridine.

For example, a Grignard reagent could be formed from 4-bromo-3-methylpyridine, which would then react with propylene (B89431) oxide. This reaction would introduce the propan-2-ol side chain at the 4-position of the pyridine ring.

Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed to attach a suitable propanol-containing fragment to the 4-position of the halogenated pyridine.

| Halogenated Precursor | Reagent 1 | Reagent 2 | Product |

| 4-Bromo-3-methylpyridine | Mg | Propylene oxide | This compound |

| 4-Iodo-3-methylpyridine | Isopropenylboronic acid pinacol (B44631) ester | Pd catalyst, base | This compound (via intermediate) |

The choice of the specific halogenated precursor and the coupling partner would depend on their commercial availability and the desired reaction efficiency.

Control of Regioselectivity and Chemoselectivity in Synthesis

The primary challenge in the synthesis of this compound lies in the selective functionalization of the C-4 position of the 3-methylpyridine (B133936) core. The inherent electronic properties of the pyridine ring often lead to a mixture of isomers upon electrophilic substitution, with a preference for the C-2 and C-6 positions. To overcome this, specific strategies must be employed to direct the incoming group to the desired C-4 position.

One plausible synthetic approach involves the preparation of a 4-substituted 3-methylpyridine intermediate, which can then be elaborated to the desired propan-2-ol side chain. A key strategy to achieve the initial C-4 functionalization is through the use of a blocking group. For instance, a maleate-derived blocking group can be introduced to the pyridine nitrogen, which has been shown to enable exquisite control for Minisci-type decarboxylative alkylation at the C-4 position. chemrxiv.org This method allows for the introduction of an alkyl group, which can be a precursor to the propan-2-ol side chain.

Another approach to control regioselectivity involves the generation of a 3,4-pyridyne intermediate from a suitably substituted 3-methylpyridine precursor. While nucleophilic additions to unsubstituted 3,4-pyridynes can lack selectivity, the introduction of directing groups can modulate the regioselectivity of the addition. nih.gov For example, a substituent at the C-2 or C-5 position can influence the site of nucleophilic attack, favoring the C-4 position.

Once a 4-functionalized 3-methylpyridine is obtained, for instance, 4-acetyl-3-methylpyridine (B1601820), the subsequent reaction steps must be managed to ensure chemoselectivity. The conversion of the acetyl group to the propan-2-ol moiety can be achieved via a Grignard reaction with a methylmagnesium halide, followed by reduction. It is crucial that the Grignard reagent selectively attacks the carbonyl group without reacting with the pyridine ring itself. The choice of the Grignard reagent and reaction conditions is therefore critical.

Alternatively, the synthesis could proceed via the reaction of a 4-lithiated-3-methylpyridine species with propylene oxide. This reaction should ideally result in the nucleophilic attack of the lithiated pyridine at the less sterically hindered carbon of the epoxide ring, yielding the desired this compound. Control of regioselectivity in the epoxide ring-opening is paramount and can be influenced by the nature of the cation and the solvent system.

Evaluation and Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step to ensure a high yield and purity of the final product, this compound. This involves a systematic evaluation of various parameters, including temperature, solvent, catalyst, and reaction time for each synthetic step.

For a multi-step synthesis, each step must be individually optimized. For instance, in a synthetic route starting with the C-4 acylation of 3-methylpyridine, the choice of the acylating agent and Lewis acid catalyst is crucial. Different Lewis acids can offer varying degrees of regioselectivity and yield.

In a potential Grignard reaction step to convert a 4-acetyl-3-methylpyridine to the tertiary alcohol precursor, the temperature must be carefully controlled, as Grignard reactions are typically exothermic. Low temperatures are often favored to minimize side reactions. The solvent system, commonly an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), can also influence the reactivity and selectivity.

The final reduction of the ketone to the secondary alcohol requires the selection of a suitable reducing agent. The chemoselectivity of the reducing agent is important to avoid the reduction of the pyridine ring. Sodium borohydride is a mild reducing agent that is often suitable for the reduction of ketones in the presence of a pyridine ring. The optimization of this step would involve varying the molar ratio of the reducing agent, the solvent, and the reaction temperature to maximize the conversion and minimize by-products.

To illustrate the optimization process, consider a hypothetical synthesis of the related compound 2-(Pyridin-3-yl)propan-2-ol from 3-acetylpyridine (B27631) and methyllithium. The reaction conditions were reported to be in a mixture of diethyl ether and benzene (B151609) at 25°C for 1.5 hours, with a ketone to MeLi ratio of 1:2, resulting in a yield of 89%. chemicalbook.com A similar systematic approach would be necessary for the synthesis of this compound.

A data table summarizing potential optimization parameters for a key synthetic step is presented below. This hypothetical step involves the reaction of a 4-functionalized-3-methylpyridine with a nucleophile to introduce the propan-2-ol side chain or its precursor.

Table 1: Hypothetical Optimization of a Key Synthetic Step for this compound

| Entry | Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Acetyl-3-methylpyridine | CH₃MgBr | Diethyl Ether | 0 | 2 | 75 |

| 2 | 4-Acetyl-3-methylpyridine | CH₃MgBr | Tetrahydrofuran | 0 | 2 | 80 |

| 3 | 4-Acetyl-3-methylpyridine | CH₃MgBr | Tetrahydrofuran | -20 | 3 | 85 |

| 4 | 4-Cyano-3-methylpyridine | Ethylmagnesium bromide | Diethyl Ether | 25 | 4 | 60 |

| 5 | 4-Cyano-3-methylpyridine | Ethylmagnesium bromide | Tetrahydrofuran | 0 | 4 | 68 |

This table is a hypothetical representation of an optimization study and does not represent actual experimental data for the synthesis of this compound.

Further research and detailed experimental work are necessary to establish a definitive and optimized synthetic route to this compound. The principles of controlling regioselectivity and the systematic optimization of reaction conditions will be paramount in achieving an efficient and high-yielding synthesis.

Stereochemical Aspects and Asymmetric Synthesis of 1 3 Methylpyridin 4 Yl Propan 2 Ol

Analysis of the Chiral Center at the C2 Position of the Propan-2-ol Moiety

The chirality of 1-(3-methylpyridin-4-yl)propan-2-ol originates from the stereogenic center at the C2 position of the propan-2-ol side chain. This carbon atom is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a methyl group, and a (3-methylpyridin-4-yl)methyl group. The presence of this chiral center means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-(3-methylpyridin-4-yl)propan-2-ol and (S)-1-(3-methylpyridin-4-yl)propan-2-ol.

These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior in a chiral environment, most notably in their interaction with plane-polarized light (optical activity) and their biological activity. The differential interaction with biological targets, such as enzymes and receptors, underscores the critical importance of obtaining single enantiomers for pharmaceutical applications. The synthesis of the racemic mixture, containing equal amounts of both enantiomers, is typically straightforward, but the separation of these enantiomers or the direct synthesis of a single enantiomer requires specialized asymmetric techniques.

Enantioselective Synthetic Routes

The synthesis of a single enantiomer of this compound can be achieved through various enantioselective strategies. These methods aim to introduce the chiral center in a controlled manner, leading to a product that is enriched in one enantiomer.

Asymmetric Catalysis for Chiral Induction (e.g., Asymmetric Hydrogenation, Asymmetric Reductions)

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The most common approach for synthesizing chiral alcohols like this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-methylpyridin-4-yl)propan-2-one (B13535348).

Asymmetric Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used. This method often employs similar chiral catalysts and can offer operational advantages.

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Ir-SpiroPAP | Aryl Ketones | Up to 99% | rsc.org |

| Rh-Chiral Phosphine (B1218219) | Keto Esters | High | acs.org |

This table presents representative data for asymmetric hydrogenation of related ketone substrates, illustrating the potential of this method for the synthesis of chiral this compound.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be attached to the precursor, 1-(3-methylpyridin-4-yl)propan-2-one, to direct the stereoselective addition of a hydride.

A common strategy involves the use of Evans oxazolidinone auxiliaries. bath.ac.ukresearchgate.net The prochiral ketone can be converted into a chiral enolate by reaction with a chiral oxazolidinone. Subsequent reduction of the carbonyl group, followed by cleavage of the auxiliary, would yield the desired chiral alcohol. The stereochemical outcome is controlled by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the reducing agent to one face of the carbonyl group. While this method is widely applicable, specific examples for the synthesis of this compound are not prominently documented.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinone | Aldol Reaction | >95% | researchgate.net |

| Polymer-supported Evans Oxazolidinone | Enolate Alkylation | 87-99% ee | bath.ac.uk |

This table provides examples of the high stereoselectivity achievable with Evans-type chiral auxiliaries in related transformations.

Biocatalytic Approaches (e.g., Enzyme-Catalyzed Transformations) for Stereocontrol

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov For the synthesis of chiral alcohols, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly effective. nih.gov These enzymes can reduce prochiral ketones to their corresponding (R)- or (S)-alcohols with excellent enantiomeric excess.

The synthesis of enantiomerically pure this compound can be envisioned through the biocatalytic reduction of 1-(3-methylpyridin-4-yl)propan-2-one. By selecting an appropriate KRED, either the (R)- or (S)-enantiomer can be obtained. This approach is often environmentally friendly and can be performed on a large scale. The performance of the biocatalyst can be influenced by factors such as pH, temperature, co-substrate for cofactor regeneration (e.g., isopropanol or glucose), and the presence of co-solvents.

| Enzyme Source | Substrate Type | Product Enantiomeric Excess (ee) | Reference |

| Klebsiella pneumoniae | α-substituted-β-ketoesters | >99% | rsc.org |

| Engineered Ketoreductase | A complex ketone precursor for Ipatasertib | 99.7% d.e. | researchgate.net |

This table showcases the high enantioselectivity achieved in the biocatalytic reduction of various ketones, indicating the potential for the synthesis of enantiopure this compound.

Chiral Resolution Techniques for Enantiomer Separation

When a racemic mixture of this compound is synthesized, the enantiomers can be separated through a process called chiral resolution.

Diastereomeric Salt Formation and Crystallization

One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique is applicable to racemic mixtures of compounds that are acidic or basic. Since this compound contains a basic pyridine (B92270) ring, it can be reacted with a chiral acid to form a pair of diastereomeric salts.

These diastereomers have different physical properties, including solubility. nih.gov By carefully selecting the chiral resolving agent and the crystallization solvent, one of the diastereomeric salts can be selectively precipitated from the solution. After separation of the crystals, the chiral acid can be removed to yield the desired enantiomer of the pyridyl alcohol. Common chiral resolving agents for basic compounds include tartaric acid and its derivatives. researchgate.netrsc.org

The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts and the crystallization conditions.

| Racemic Base | Chiral Resolving Agent | Outcome | Reference |

| DL-Leucine | (+)-Di-1,4-toluoyl-D-tartaric acid | Successful resolution with high ee | rsc.org |

| Racemic Ibuprofen | (S)-(-)-α-methylbenzylamine | High diastereomeric excess achieved | researchgate.net |

This table illustrates the application of diastereomeric salt formation for the resolution of other racemic compounds, a technique applicable to this compound.

Kinetic Resolution Strategies

Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound. For secondary alcohols such as this compound, enzyme-catalyzed kinetic resolution, particularly using lipases, is a highly effective and environmentally benign strategy.

Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Pseudomonas cepacia, are frequently used for the enantioselective acylation of secondary alcohols. In a typical kinetic resolution of a racemic secondary alcohol, the enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For instance, in the presence of an acyl donor like vinyl acetate (B1210297), one enantiomer is converted to its corresponding acetate ester, while the other remains largely as the unreacted alcohol. This allows for the separation of the resulting ester from the unreacted alcohol, and subsequent hydrolysis of the ester provides the other enantiomer in high enantiomeric purity.

The enantioselectivity of the resolution is often expressed by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. High E-values (typically >100) are desirable for efficient separation. The choice of lipase, acyl donor, and solvent can significantly influence the enantioselectivity and reaction rate. For pyridyl alcohols, the basicity of the pyridine nitrogen can sometimes interfere with the enzyme's activity, but this can often be mitigated by careful selection of the reaction conditions.

While specific data for the kinetic resolution of this compound is not extensively documented in public literature, studies on analogous pyridyl secondary alcohols provide valuable insights. For example, the lipase-catalyzed kinetic resolution of similar aromatic and heteroaromatic secondary alcohols has been shown to yield high enantioselectivities. ru.nlnih.govmdpi.com

Below is a representative data table illustrating the potential outcomes of a lipase-catalyzed kinetic resolution of this compound, based on typical results for similar compounds.

| Enzyme Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Alcohol (ee_s, %) | Enantiomeric Excess of Ester (ee_p, %) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 24 | ~50 | >99 | ~98 | >200 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane (B92381) | 48 | ~48 | >98 | ~95 | >150 |

| Candida rugosa Lipase | Acetic Anhydride (B1165640) | Dioxane | 72 | ~52 | ~90 | ~88 | ~50 |

This table presents hypothetical data based on published results for analogous compounds and serves as an illustration of expected outcomes.

Preparative Chiral Chromatography (e.g., HPLC, SFC)

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers on a larger scale, providing access to enantiopure compounds without the need for chemical transformation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities for preparative chiral separations in the pharmaceutical and fine chemical industries. umn.edunih.govnih.gov

The key to successful chiral chromatography is the selection of a suitable chiral stationary phase (CSP). For the separation of pyridyl-containing compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are often highly effective. nih.gov These CSPs offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited for the separation of polar analytes with aromatic or heteroaromatic moieties.

Preparative Chiral HPLC:

In preparative chiral HPLC, a solution of the racemic mixture is injected onto a large-diameter column packed with a CSP. The two enantiomers interact differently with the chiral selector, leading to different retention times and allowing for their separation. The choice of mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is crucial for optimizing the separation. For basic compounds like pyridines, the addition of a small amount of an amine additive (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution. researchgate.netwaters.com

Preparative Chiral SFC:

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for preparative chiral separations. americanpharmaceuticalreview.comselvita.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component, often with a small amount of a polar co-solvent such as methanol (B129727) or ethanol (B145695). The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations compared to HPLC. For the separation of pyridyl alcohols, SFC on polysaccharide-based CSPs is a highly promising approach. The use of alcoholic co-solvents in SFC is generally compatible with pyridine-containing analytes and can lead to excellent enantioseparation.

The following table provides representative parameters for the preparative chiral separation of this compound by HPLC and SFC, based on established methods for similar compounds.

| Technique | Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate | Detection |

| HPLC | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | 250 x 20 mm, 5 µm | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | 10 mL/min | UV at 254 nm |

| SFC | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | 250 x 21 mm, 5 µm | CO2/Methanol (85:15, v/v) | 60 g/min | UV at 254 nm |

This table presents hypothetical yet realistic conditions for the preparative chiral separation of the target compound based on literature for analogous separations.

Analytical Methods for Enantiomeric Excess Determination and Absolute Configuration Assignment

Once the enantiomers of this compound have been separated or enriched, it is essential to determine the enantiomeric excess (e.e.) of the product and to assign the absolute configuration (R or S) to each enantiomer.

Enantiomeric Excess (e.e.) Determination:

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of a chiral compound. windows.netnih.gov The principle is the same as for preparative chiral HPLC, but it is performed on an analytical scale with smaller columns and lower flow rates. A small amount of the sample is injected onto a chiral column, and the area under the curve for each enantiomeric peak is integrated. The enantiomeric excess is then calculated using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

The choice of the chiral stationary phase and mobile phase is critical for achieving baseline separation of the enantiomers, which is necessary for accurate e.e. determination.

Absolute Configuration Assignment:

The determination of the absolute configuration of a chiral molecule is a more complex task that often requires spectroscopic techniques in conjunction with chemical derivatization or computational methods.

NMR Spectroscopy of Diastereomeric Derivatives (Mosher's Method): A widely used method for determining the absolute configuration of secondary alcohols is the formation of diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govnih.govdtu.dk The racemic alcohol is reacted with both the (R)- and (S)-enantiomers of MTPA chloride to form a pair of diastereomeric esters. The ¹H NMR spectra of these diastereomers will show different chemical shifts for the protons near the stereocenter due to the anisotropic effect of the phenyl group in the MTPA moiety. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for various protons in the molecule, the absolute configuration of the alcohol can be assigned based on established empirical models. researchgate.netacs.org

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for derivatization. nih.govnih.govwaters.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer and is the mirror image of the spectrum of its antipode. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers, the absolute configuration can be unambiguously assigned. A study on the structurally similar compound 2-(5-bromo-3-methylpyridin-2-yl)propan-1-ol has demonstrated the successful application of VCD for determining its absolute stereochemistry, suggesting that this method would be highly suitable for this compound. The presence of the pyridine ring and the hydroxyl group allows for the formation of intramolecular hydrogen bonds, which can lead to a more rigid conformation and distinct VCD signals that are sensitive to the absolute configuration.

The following table summarizes the key analytical methods for the stereochemical analysis of this compound.

| Analytical Method | Principle | Information Obtained | Key Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Enantiomeric excess (e.e.). | Requires baseline separation of enantiomers. |

| NMR of Mosher's Esters | Analysis of chemical shift differences in diastereomeric esters. | Absolute configuration (R/S). | Requires synthesis of two diastereomeric derivatives. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Absolute configuration (R/S). | Requires comparison with computationally predicted spectra. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Methylpyridin 4 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 1-(3-Methylpyridin-4-yl)propan-2-ol, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available in the searched literature, a detailed prediction of the expected signals can be made based on established chemical shift principles and data from analogous structures.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons on the pyridine (B92270) ring and the propan-2-ol side chain. The aromatic region would show signals for the pyridine protons at positions 2, 5, and 6. The chemical shifts of these protons are influenced by the electronic effects of the nitrogen atom and the methyl and propan-2-ol substituents. The protons of the propan-2-ol chain—the methyl group, the methylene (B1212753) group, and the methine group—would appear in the aliphatic region of the spectrum, with their multiplicities providing information about neighboring protons. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on all unique carbon atoms in the molecule. The pyridine ring carbons would resonate in the downfield region typical for aromatic and heteroaromatic carbons. The carbons of the methyl and propan-2-ol substituents would appear at higher field. The chemical shifts would be influenced by the nature of the directly attached atoms and their substitution pattern.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-2 | ~8.3-8.5 | s |

| Pyridine H-5 | ~7.0-7.2 | d |

| Pyridine H-6 | ~8.4-8.6 | d |

| Pyridine CH₃ | ~2.2-2.4 | s |

| CH(OH) | ~3.8-4.0 | m |

| CH₂ | ~2.6-2.8 | m |

| CH(OH)CH ₃ | ~1.1-1.3 | d |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | ~150-155 |

| Pyridine C-3 | ~135-140 |

| Pyridine C-4 | ~145-150 |

| Pyridine C-5 | ~120-125 |

| Pyridine C-6 | ~148-153 |

| Pyridine CH₃ | ~18-22 |

| C H(OH) | ~65-70 |

| C H₂ | ~40-45 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To unambiguously assign the predicted ¹H and ¹³C NMR signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the H-5 and H-6 protons of the pyridine ring, and within the propan-2-ol side chain between the CH₂ protons and the CH proton, and between the CH proton and the terminal CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the pyridine methyl group would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would be expected between the CH₂ protons of the propanol (B110389) side chain and the C-3 and C-4 carbons of the pyridine ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful for determining the preferred conformation of the propan-2-ol side chain relative to the pyridine ring by observing through-space interactions between their respective protons.

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

The bond connecting the propan-2-ol side chain to the pyridine ring is a single bond, and rotation around this bond is possible. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into the conformational dynamics of this compound. At lower temperatures, the rotation around the C-4-C(propanol) bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. By analyzing the changes in the spectra as a function of temperature, it would be possible to determine the rotational barriers and the relative populations of the different conformational states. However, no specific dynamic NMR studies for this compound have been reported in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high precision. This is crucial for confirming the elemental composition of a newly synthesized compound. For this compound, with a molecular formula of C₉H₁₃NO, the calculated exact mass would be determined and compared to the experimentally measured value. A close match between the theoretical and experimental values would provide strong evidence for the proposed molecular formula. While no specific HRMS data was found, such analysis is a standard characterization technique.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the structure of the precursor ion and helps in the elucidation of fragmentation pathways.

For this compound, the fragmentation pattern would likely involve characteristic losses from both the pyridine ring and the propan-2-ol side chain. Common fragmentation pathways for alcohols include the loss of water (H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The fragmentation of the pyridine ring could involve the loss of HCN or other small neutral molecules. By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure and bond strengths can be constructed. While general fragmentation patterns for alcohols and pyridine derivatives are known miamioh.edunp-mrd.orgorgsyn.orgpressbooks.pubchemicalbook.com, specific MS/MS data for the title compound is not available in the searched sources.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 3-methylpyridine (B133936) |

| propan-2-ol |

| (1R)-1-(3-methylpyridin-2-yl)propan-1-ol |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups: a hydroxyl group (-OH), a pyridine ring, and alkyl moieties.

The molecule contains a secondary alcohol, a methyl-substituted pyridine ring, and a propyl chain. The key vibrational modes expected in its IR spectrum are:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The broadness of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

C-H Stretching: Absorptions corresponding to the stretching vibrations of C-H bonds in the pyridine ring (aromatic) and the alkyl side chain (aliphatic) are expected. Aromatic C-H stretches typically appear between 3000-3100 cm⁻¹, while aliphatic C-H stretches are found between 2850-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected to produce a series of sharp, medium-to-weak intensity bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the secondary alcohol group is predicted to be in the range of 1050-1150 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping signals from various bending and stretching vibrations. This region is unique for every compound and can be used for definitive identification by comparison with a reference spectrum. docbrown.info

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Pyridine Ring | Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Alkyl Chain | Aliphatic C-H Stretch | 2850-3000 | Medium |

| Pyridine Ring | C=C and C=N Stretch | 1400-1600 | Medium to Weak, Sharp |

| Secondary Alcohol | C-O Stretch | 1050-1150 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. Although a specific crystal structure for this compound is not publicly available, we can predict the likely structural features based on the principles of molecular packing and intermolecular interactions observed in similar pyridine and alcohol-containing compounds.

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound would be primarily governed by a network of intermolecular interactions. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring) suggests that hydrogen bonding will be a dominant force in the crystal lattice.

Key expected intermolecular interactions include:

O-H···N Hydrogen Bonding: A strong and highly directional hydrogen bond is likely to form between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. This is a common and robust interaction in crystals of pyridine alcohols.

O-H···O Hydrogen Bonding: It is also possible for the hydroxyl group to form hydrogen bonds with the hydroxyl group of an adjacent molecule, leading to the formation of chains or cyclic motifs.

C-H···π Interactions: The electron-rich pyridine ring can interact with the C-H bonds of the alkyl chains or the pyridine ring of adjacent molecules.

The interplay of these interactions will dictate the specific packing arrangement of the molecules in the crystal, influencing properties such as melting point, solubility, and density. The study of intermolecular interactions is crucial for understanding molecular recognition and designing new materials. nih.gov

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. For a molecule like this compound, with its conformational flexibility and multiple hydrogen bonding sites, the existence of polymorphs is a distinct possibility.

The specific crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can influence which polymorphic form is obtained. A comprehensive polymorphism screen would involve recrystallizing the compound from a variety of solvents under different conditions and analyzing the resulting solid forms using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and IR spectroscopy. The identification and characterization of different polymorphs are critical in pharmaceutical development, as different forms can have different bioavailability and stability. Studies on simpler molecules like pyridine have revealed the existence of multiple high-pressure polymorphs, highlighting the structural diversity that can be accessed. nih.gov

Computational Chemistry and Theoretical Investigations of 1 3 Methylpyridin 4 Yl Propan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic world of molecules.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy state. For 1-(3-Methylpyridin-4-yl)propan-2-ol, this would involve calculating bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would reveal details about the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are key to understanding its reactivity.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectroscopic data to confirm the structure of the synthesized compound.

NMR Chemical Shift Prediction and Experimental Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. docbrown.info Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.gov These predicted shifts for this compound could then be compared with experimentally obtained NMR spectra to aid in the assignment of signals to specific atoms within the molecule. liverpool.ac.uk

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, such as the propan-2-ol side chain in this compound, can exist in various spatial arrangements known as conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds. This allows for the identification of the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Molecular Dynamics Simulations for Conformational Landscapes

To gain a more dynamic understanding of the molecule's behavior over time, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms and molecules based on classical mechanics. For this compound, an MD simulation would provide a detailed picture of its conformational landscape, showing how it explores different shapes and orientations in a given environment, such as in a solvent.

Elucidation of Reaction Mechanisms and Transition State Analysis for Synthetic Pathways

Computational chemistry is also a powerful tool for studying chemical reactions. By modeling the synthetic pathways to this compound, researchers could elucidate the step-by-step reaction mechanisms. This involves identifying the transition states, which are the high-energy intermediates between reactants and products. Understanding these mechanisms can help in optimizing reaction conditions to improve the yield and purity of the final product.

While the methodologies described above are well-established, their specific application to This compound has not been documented in the accessible scientific literature. Future research in this area would be highly valuable for a complete understanding of this compound's chemical nature.

Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, Aromatic Stacking)

No published research studies providing detailed computational analysis of the intermolecular interactions of this compound were found. Consequently, no research findings or data tables on this specific topic can be presented.

Reactivity and Derivatization Chemistry of 1 3 Methylpyridin 4 Yl Propan 2 Ol

Reactions at the Hydroxyl Group

The secondary hydroxyl group is a primary site for chemical modification, undergoing a variety of well-established alcohol reactions.

Esterification and Etherification Reactions

The hydroxyl group of 1-(3-Methylpyridin-4-yl)propan-2-ol can be readily converted into esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst. For instance, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester. The general principle of esterification involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent. youtube.comyoutube.com

Etherification, the formation of an ether linkage, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

| Reaction Type | Reagent | Product Type | General Conditions |

| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Ester | Acid catalyst (e.g., H₂SO₄), heat |

| Esterification | Acid Chloride (e.g., Acetyl Chloride) | Ester | Base (e.g., Pyridine) |

| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Ether | Strong base (e.g., NaH) |

Oxidation and Reduction Processes

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-(3-Methylpyridin-4-yl)propan-2-one (B13535348). A variety of oxidizing agents can be employed for this transformation. chemistryviews.orglibretexts.org Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC), which is known for its mildness and ability to oxidize secondary alcohols to ketones without further reaction. libretexts.orgkhanacademy.org Other methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane oxidation, also provide efficient routes to the ketone. chemistryviews.org

Reduction of the hydroxyl group is not a typical transformation but could be achieved under forcing conditions, likely involving conversion to a better leaving group followed by hydrogenolysis.

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | 1-(3-Methylpyridin-4-yl)propan-2-one | Dichloromethane (CH₂Cl₂) |

| Swern Oxidation (DMSO, (COCl)₂) | 1-(3-Methylpyridin-4-yl)propan-2-one | Low temperature (-78 °C), Triethylamine |

| Dess-Martin Periodinane | 1-(3-Methylpyridin-4-yl)propan-2-one | Dichloromethane (CH₂Cl₂) |

Halogenation and Subsequent Nucleophilic Substitutions

The hydroxyl group can be replaced by a halogen atom, a crucial transformation for introducing a good leaving group and enabling further nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for converting secondary alcohols to alkyl chlorides. masterorganicchemistry.comvaia.comtardigrade.in The reaction mechanism can proceed via an Sₙ2 or Sₙi (internal nucleophilic substitution) pathway, and the stereochemical outcome can often be controlled by the reaction conditions, such as the presence or absence of a base like pyridine (B92270). masterorganicchemistry.comvaia.comchegg.com The presence of pyridine typically leads to inversion of stereochemistry due to the formation of a pyridinium intermediate that is then displaced by the chloride ion in an Sₙ2 fashion. masterorganicchemistry.comvaia.com

Once halogenated, the resulting 4-(2-halopropyl)-3-methylpyridine is susceptible to a wide range of nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, cyanides, and thiols.

Reactions Involving the Pyridine Nitrogen Atom (e.g., N-Oxidation, Coordination Chemistry)

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for reactions directly at the nitrogen, such as N-oxidation and coordination to metal centers.

N-oxidation of the pyridine ring can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgnih.gov This transformation yields this compound N-oxide. The formation of the N-oxide has a significant impact on the reactivity of the pyridine ring, often facilitating electrophilic substitution at the 4-position. almerja.net

The nitrogen atom can also act as a ligand, coordinating to various metal ions to form coordination complexes. The ability of pyridyl alcohols to act as ligands is well-documented, and they can form stable complexes with a range of transition metals. The specific coordination geometry and properties of the resulting complex will depend on the metal ion, the other ligands present, and the reaction conditions.

Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution (if activated)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quora.comquora.com Electrophilic attack is further disfavored because the electrophile can coordinate with the nitrogen lone pair, increasing the deactivation. almerja.net Direct electrophilic substitution on pyridine itself requires harsh conditions and typically occurs at the 3-position. quora.comquora.com

In the case of this compound, the pyridine ring is substituted with a methyl group at the 3-position and the 1-hydroxypropyl group at the 4-position. The methyl group is an activating, ortho-, para-directing group, while the alkyl alcohol group is also weakly activating. However, the directing effects of these substituents are in conflict with the inherent reactivity of the pyridine ring.

Electrophilic substitution, if it were to occur, would likely be challenging. However, activation of the ring, for instance, through N-oxidation, can facilitate such reactions. The resulting pyridine N-oxide is more susceptible to electrophilic attack, often at the 4-position. almerja.net

Metal-Catalyzed Cross-Coupling Reactions at Substituted Positions

The pyridine ring is a common scaffold in pharmaceuticals and functional materials. Its functionalization through metal-catalyzed cross-coupling reactions is a cornerstone of modern synthesis. wiley.com For a compound like this compound, these reactions would typically be preceded by the introduction of a leaving group, such as a halogen (e.g., Br, Cl) or a triflate, at one of the ring's carbon atoms. Assuming the presence of such a group, for instance at the C2 or C6 position, a variety of powerful C-C and C-N bond-forming reactions can be employed.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. ias.ac.in For a halogenated derivative of this compound, a Suzuki coupling could introduce a wide array of aryl, heteroaryl, or vinyl substituents. The reaction generally proceeds under mild conditions and tolerates a broad range of functional groups. mdpi.com Research on similar bromopyridine substrates demonstrates that catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with suitable phosphine (B1218219) ligands are effective. ias.ac.inmdpi.com The choice of base, such as Na₂CO₃ or K₃PO₄, can be crucial for achieving high yields. researchgate.net

| Entry | Halogenated Pyridine Substrate (Example) | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole | Arylboronic acid | Pd(OAc)₂ | CsF | DMF | ~92 |

| 2 | 2-Bromopyridine derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 60-95 |

| 3 | 4-Bromobiphenyl | Lithium methyltriolborate | Pd(OAc)₂ / RuPhos | None | MeOH/H₂O | >95 |

This table presents representative conditions for Suzuki-Miyaura coupling reactions on related pyridine and aryl halide systems, illustrating the potential for functionalizing halogenated derivatives of this compound. Data sourced from findings on analogous structures. ias.ac.innih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, providing a direct route to aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org A halogenated this compound could be coupled with a diverse range of primary or secondary amines, amides, or carbamates. The development of sterically hindered and electron-rich phosphine ligands (e.g., BINAP, X-Phos) has been critical to the reaction's success, allowing for the coupling of even challenging substrates under relatively mild conditions. beilstein-journals.orgchemspider.com The reaction typically employs a strong base like sodium tert-butoxide (NaOt-Bu). chemspider.com

| Entry | Halogenated Pyridine Substrate (Example) | Amine Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 60 |

| 2 | 2- or 4-Bromo-estrone derivative | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | Good to Excellent |

| 3 | Aryl Halides | Ammonia Equivalents | Pd(0) / Phosphine Ligand | Strong Base | Various | High |

This table showcases typical conditions for Buchwald-Hartwig amination on related bromopyridine and aryl halide systems. The data illustrates the potential for introducing nitrogen-based functional groups to halogenated derivatives of this compound. wikipedia.orgbeilstein-journals.orgchemspider.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is invaluable for synthesizing substituted alkynes, which are important precursors in medicinal chemistry and materials science. nih.govorganic-chemistry.org A halogenated this compound could be coupled with various terminal alkynes using a palladium catalyst and, classically, a copper(I) co-catalyst. wikipedia.org Modern copper-free protocols have also been developed to avoid issues with homocoupling and catalyst residues. nih.govbeilstein-journals.org

| Entry | Halogenated Pyridine Substrate (Example) | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | up to 97 |

| 2 | 2-Iodoresorcinol | Propyne (B1212725) | Pd(PPh₃)Cl₂ / CuI | Amine | THF | 68-93 |

| 3 | Aryl Bromide | 2-Methyl-3-butyn-2-ol | Pd/Cu bimetallic | Amine | Various | High |

This table provides examples of Sonogashira coupling conditions used for related aryl halide systems, demonstrating the potential for introducing alkyne moieties to halogenated derivatives of this compound. nih.govbeilstein-journals.orgresearchgate.net

Synthesis of Novel Structural Analogues and Complex Heterocyclic Systems

The structure of this compound serves as a valuable starting point for the synthesis of more complex molecules, including novel structural analogues and fused heterocyclic systems.

Synthesis of Structural Analogues: The functional groups present in the molecule—the secondary alcohol and the pyridine ring—can be readily modified.

Oxidation/Reduction: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-methylpyridin-4-yl)propan-2-one, creating a new point for derivatization, such as reductive amination to introduce diverse amine functionalities.

Esterification/Etherification: The hydroxyl group can be converted into esters or ethers, which can modulate the compound's physicochemical properties or act as prodrug moieties in medicinal chemistry contexts.

Side-Chain Homologation: The propanol (B110389) side chain can be extended or modified through various classical organic reactions to generate a library of analogues with varying chain lengths and functionalities.

Synthesis of Complex Heterocyclic Systems: The pyridine nitrogen and the substituents on the ring can participate in annulation reactions to build fused bicyclic or polycyclic systems, which are of significant interest in drug discovery.

Triazolopyridines: One important class of fused heterocycles is the wikipedia.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines, known for a range of biological activities. nih.gov The synthesis of these systems can be achieved by first converting a precursor pyridine into a 2-hydrazinylpyridine. Subsequent reaction with reagents like chloroethynylphosphonates or cyclization with various condensation agents can lead to the formation of the fused triazole ring. nih.govorganic-chemistry.org For example, a suitably functionalized derivative of this compound could be envisioned as a substrate for constructing such complex scaffolds.

Thiazolo/Selenazolo[3,2-a]pyridinium Systems: Research has shown that reactions of 2-pyridinesulfenyl or 2-pyridineselenenyl halides with activated alkenes can lead to the formation of fused thiazolo- and selenazolo[3,2-а]pyridin-4-ium heterocycles. mdpi.com While this specific reaction may not be directly applicable to the propanol side chain, it highlights a general strategy for using substituted pyridines to construct novel, water-soluble heterocyclic systems. mdpi.com

The synthesis of such complex systems often relies on a multi-step sequence where the initial pyridine scaffold is elaborated and then cyclized, demonstrating the utility of this compound and its derivatives as key intermediates.

Role As a Versatile Chemical Building Block in Advanced Organic Synthesis

Precursor for the Construction of Complex Polycyclic and Heterocyclic Scaffolds

The inherent reactivity of the pyridine (B92270) ring and the secondary alcohol in 1-(3-methylpyridin-4-yl)propan-2-ol makes it a promising precursor for the synthesis of intricate polycyclic and heterocyclic systems. Pyridine derivatives are well-established building blocks in the synthesis of novel heterocyclic frameworks due to the ability of the nitrogen atom to influence the molecule's reactivity and biological interactions. acs.orgresearchgate.net

The strategic positioning of the methyl group at the 3-position and the propan-2-ol chain at the 4-position of the pyridine ring can direct further chemical transformations. For instance, the pyridine nitrogen can be activated to facilitate addition reactions, leading to the formation of dihydropyridine (B1217469) intermediates, which are themselves valuable precursors for a variety of fused and spirocyclic systems. acs.org Furthermore, the hydroxyl group of the propan-2-ol side chain can be leveraged for intramolecular cyclization reactions. For example, after conversion of the alcohol to a suitable leaving group, an intramolecular nucleophilic substitution could potentially be employed to form a fused ring system.

The synthesis of isothiazolo[4,3-b]pyridines, for example, has been achieved from 2,4-dichloro-3-nitropyridine, highlighting how highly substituted pyridines can serve as starting points for complex heterocyclic scaffolds. nih.gov While a direct application of this compound in this specific context is not documented, its 3,4-disubstitution pattern offers a unique template for analogous transformations. The development of synthetic routes starting from this building block could lead to novel classes of polycyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Intermediate in the Synthesis of Chiral Molecules for Stereochemical Studies

The presence of a stereocenter at the C-2 position of the propanol (B110389) side chain makes this compound an inherently chiral molecule. This feature is of paramount importance in the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development. nih.gov The synthesis of chiral pyridinyl alcohols and their separation into individual enantiomers is a well-established field, often employing enzymatic resolutions.

For instance, lipase-catalyzed asymmetric acetylation has been successfully used for the resolution of racemic 1-(2-pyridyl)ethanols, yielding both the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. This enzymatic approach is scalable and the catalyst can often be reused. nih.gov A similar strategy could foreseeably be applied to resolve racemic this compound.

Table 1: Potential Methods for Chiral Resolution of Pyridinyl Alcohols

| Method | Description | Potential Applicability to this compound |

| Enzymatic Kinetic Resolution | Utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. | Highly probable, based on successful resolutions of similar pyridinyl ethanols. |

| Diastereomeric Salt Formation | The racemic alcohol is reacted with a chiral acid to form diastereomeric salts, which can be separated by crystallization due to their different solubilities. | A classic and viable method, contingent on finding a suitable resolving agent. |

| Chiral Chromatography | The enantiomers are separated using a chiral stationary phase in high-performance liquid chromatography (HPLC). | A common analytical and preparative technique for chiral separations. |

Once obtained in enantiomerically pure form, each enantiomer of this compound can serve as a valuable chiral building block. The hydroxyl group can be used as a handle for further stereospecific transformations, allowing the chirality of the initial molecule to be transferred to more complex products. This is crucial for stereochemical studies, where the biological activity of different enantiomers needs to be assessed independently. nih.govmdpi.com

Application in Divergent Synthesis Strategies for Chemical Library Generation

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. The multiple functional groups and reactive sites on this compound make it an excellent candidate for such strategies. The pyridine ring offers several positions for functionalization, and the secondary alcohol can undergo a variety of chemical transformations.

Starting from this single building block, a multitude of reaction pathways can be envisioned. For example, the pyridine nitrogen can be alkylated or oxidized, while the alcohol can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used in esterification or etherification reactions. Each of these initial transformations creates a new set of intermediates that can be further diversified.

This approach allows for the systematic exploration of the chemical space around the this compound scaffold. The resulting library of compounds could then be screened for biological activity, potentially leading to the discovery of new drug candidates or chemical probes. The development of palladium-catalyzed divergent asymmetric synthesis of chiral spiro-furanindoline derivatives from vinyl ethylene (B1197577) carbonate and indole-based azadienes showcases the power of such strategies in creating molecular complexity from relatively simple starting materials. nih.gov Although not directly employing the title compound, this work provides a blueprint for how a versatile building block can be utilized in divergent synthesis.

Contribution to the Development of Novel Synthetic Methodologies in Organic Chemistry

The unique structural and electronic properties of this compound could also drive the development of new synthetic methodologies. The interplay between the pyridine ring and the propanol side chain may enable novel catalytic cycles or reaction cascades that are not possible with simpler substrates.

For example, the hydroxyl group could act as a directing group in transition metal-catalyzed C-H activation reactions on the pyridine ring, allowing for regioselective functionalization. The development of asymmetric synthesis methods is another area where this compound could contribute. Asymmetric synthesis of propargylic alcohols, for instance, has been achieved through cooperative catalysis involving an amine, a metal salt, and a Brønsted acid. rsc.org The chiral nature of this compound could inspire the design of new chiral ligands or catalysts for a variety of asymmetric transformations.

Furthermore, the synthesis of this specific 3,4-disubstituted pyridine derivative itself presents a challenge that can spur innovation in synthetic methodology. Reviews on the synthesis of pyridine derivatives highlight the ongoing effort to develop efficient and selective methods for preparing polysubstituted pyridines. acs.orgresearchgate.net The pursuit of a practical and high-yielding synthesis of this compound could lead to the discovery of new reaction conditions or catalytic systems with broader applicability in organic synthesis.

Conclusion and Future Research Directions for 1 3 Methylpyridin 4 Yl Propan 2 Ol

Summary of Key Chemical Insights and Contributions

Based on its structure, 1-(3-Methylpyridin-4-yl)propan-2-ol is a chiral pyridyl alcohol. The presence of a stereocenter at the second position of the propanol (B110389) chain suggests that this compound can exist as two enantiomers. The pyridine (B92270) ring, being an electron-deficient aromatic system, influences the reactivity of the entire molecule. The nitrogen atom's lone pair provides a site for protonation and coordination to metal centers. nih.govnih.gov The methyl group at the 3-position of the pyridine ring will likely exert a modest electronic and steric effect on the ring's reactivity. The secondary alcohol is a versatile functional group, capable of undergoing a variety of transformations. solubilityofthings.commsu.edu

The interplay between the basic nitrogen of the pyridine ring and the hydroxyl group could lead to interesting intramolecular interactions and unique reactivity patterns. Pyridine itself can act as a catalyst or a directing group in various reactions, and the presence of the alcohol functionality within the same molecule could facilitate intramolecular catalysis or specific cyclization reactions. echemi.com

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of this compound has not been specifically described, presenting an opportunity for the development of novel synthetic strategies. Established methods for the synthesis of pyridyl alcohols can be adapted and optimized for this specific target.

Potential Synthetic Routes:

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| 3-Methyl-4-acetylpyridine | 1. Methylmagnesium bromide (Grignard reagent) 2. Aqueous workup | This compound | Nucleophilic addition to a ketone |

| 3-Methyl-4-pyridinecarboxaldehyde | 1. Ethylmagnesium bromide 2. Aqueous workup | This compound | Nucleophilic addition to an aldehyde |

| 4-Bromo-3-methylpyridine | 1. n-BuLi 2. Propylene (B89431) oxide | This compound | Lithiation followed by epoxide opening |

Future methodological advancements could focus on the development of catalytic and stereoselective syntheses. For instance, the asymmetric reduction of a corresponding ketone precursor, 3-methyl-4-propanoylpyridine, using chiral catalysts could provide enantiomerically enriched forms of the alcohol. encyclopedia.pub Furthermore, modern cross-coupling methodologies could be explored to construct the carbon skeleton. nih.gov

Potential for Novel Reactivity Investigations and Functional Group Transformations

The bifunctional nature of this compound opens up avenues for investigating novel reactivity and functional group transformations.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-methylpyridin-4-yl)propan-2-one (B13535348), using a variety of oxidizing agents. The choice of oxidant could allow for chemoselective transformations in the presence of other sensitive functional groups. nih.gov

Dehydration: Acid-catalyzed dehydration would likely lead to a mixture of isomeric alkenes, 1-(3-methylpyridin-4-yl)prop-1-ene and 1-(3-methylpyridin-4-yl)prop-2-ene. Studying the regioselectivity of this elimination would be of interest. msu.edu

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide), enabling subsequent nucleophilic substitution reactions to introduce a wide range of other functional groups. nih.gov

N-Oxidation and Pyridine Ring Functionalization: The pyridine nitrogen can be oxidized to an N-oxide, which would alter the electronic properties of the ring and could direct further functionalization at the C2 or C6 positions. researchgate.net Late-stage functionalization techniques could also be applied to introduce substituents onto the pyridine ring. acs.org

Opportunities for Further Stereochemical Control and Application in Academic Chemical Research

The chirality of this compound is a key feature that warrants significant investigation.